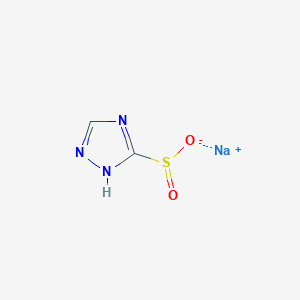
Sodium 1H-1,2,4-triazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1H-1,2,4-triazole-5-sulfinate is a chemical compound with the molecular formula C2H2N3NaO2S. It is a sodium salt of 1H-1,2,4-triazole-5-sulfinic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a triazole ring and a sulfinic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-1,2,4-triazole-5-sulfinate typically involves the reaction of 1H-1,2,4-triazole-5-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
1H-1,2,4-triazole-5-sulfinic acid+NaOH→Sodium 1H-1,2,4-triazole-5-sulfinate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Sodium 1H-1,2,4-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Sodium 1H-1,2,4-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of sodium 1H-1,2,4-triazole-5-sulfinate involves its interaction with biological molecules through its triazole ring and sulfinic acid group. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzyme activity and disrupt cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
1H-1,2,4-Triazole-3-thiol: Known for its use in coordination chemistry and luminescent polymers.
1H-1,2,4-Triazole-5-thiol: Studied for its antimicrobial and anticancer properties.
1H-1,2,4-Triazole-3-sulfonic acid: Used in the synthesis of sulfonic acid derivatives.
Uniqueness: Sodium 1H-1,2,4-triazole-5-sulfinate is unique due to its sulfinic acid group, which imparts distinct redox properties and reactivity compared to other triazole derivatives. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
特性
分子式 |
C2H2N3NaO2S |
|---|---|
分子量 |
155.11 g/mol |
IUPAC名 |
sodium;1H-1,2,4-triazole-5-sulfinate |
InChI |
InChI=1S/C2H3N3O2S.Na/c6-8(7)2-3-1-4-5-2;/h1H,(H,6,7)(H,3,4,5);/q;+1/p-1 |
InChIキー |
ICXILAHJORBEFK-UHFFFAOYSA-M |
正規SMILES |
C1=NNC(=N1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


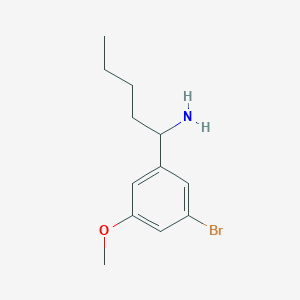

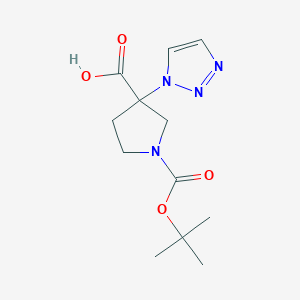
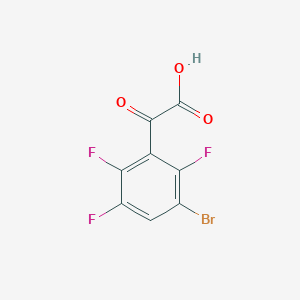
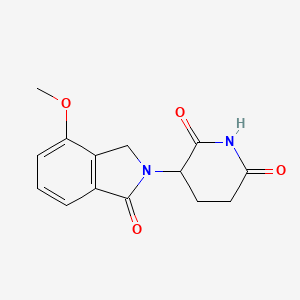

![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
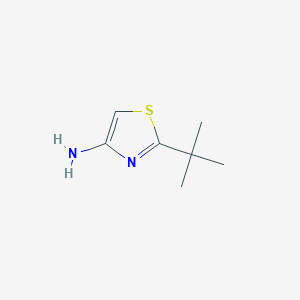
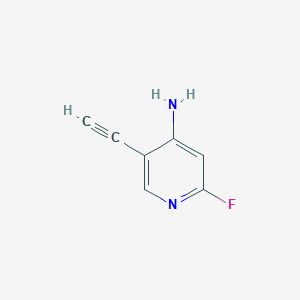
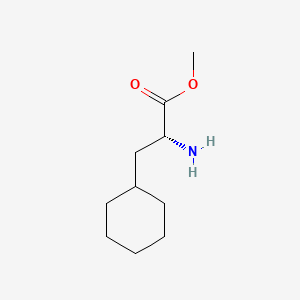
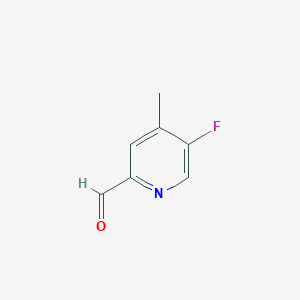
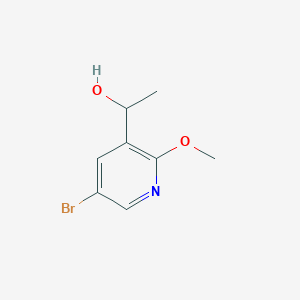

![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
